Bivalirudin Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bivalirudin Impurity 1 is an impurity of Bivalirudin , which is a synthetic 20 residue peptide . Bivalirudin is a direct thrombin inhibitor used to treat patients with heparin-induced thrombocytopenia .

Synthesis Analysis

The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Impurities in the final desired synthetic peptide product can be produced both during manufacturing and upon storage .Molecular Structure Analysis

The amino acid sequence of bivalirudin has a monoisotopic mass of 2178.9858 Da . The molecular formula of Bivalirudin Impurity 1 is not explicitly mentioned in the search results.Chemical Reactions Analysis

Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .Scientific Research Applications

Anticoagulant Therapy in Percutaneous Coronary Intervention (PCI)

Specific Scientific Field

Cardiology and interventional cardiology.

Summary of Application

Bivalirudin Impurity 1 is used as an anticoagulant during invasive intravascular procedures, particularly in PCI. These procedures involve treating patients with ischaemic heart disease by positioning a balloon within a coronary artery and inflating it to distend occlusions. Bivalirudin inhibits thrombin, preventing clot formation during PCI.

Experimental Procedures

Results

Bivalirudin effectively prevents clot formation during PCI, reducing ischaemic events and major bleeding compared to standard care (unfractionated heparin with GPIIb/IIIa inhibitor). Quantitative data on its efficacy and safety are available .

Synthetic Peptide Impurity Analysis

Specific Scientific Field

Analytical chemistry and pharmaceutical quality control.

Summary of Application

Bivalirudin Impurity 1 is analyzed as part of quality control measures for Bivalirudin formulations. It is essential to monitor impurities to ensure product safety and efficacy.

Experimental Procedures

Laboratories use reversed-phase columns to separate and quantify impurities. Bivalirudin Impurity 1 is specifically targeted in these analyses .

Bivalirudin-Specific Monitoring Assays in Ventricular Assist Devices (VAD)

Specific Scientific Field

Cardiology and mechanical circulatory support.

Summary of Application

Bivalirudin is used in patients with ventricular assist devices (VADs) to prevent clotting within the device. Monitoring assays estimate bivalirudin concentration, ensuring therapeutic levels.

Experimental Procedures

Commercially available kits estimate bivalirudin concentration using dTT or chromogenic anti-factor IIa assays. Clinically generated results from VAD patients treated with bivalirudin are compared .

properties

CAS RN |

72378-50-8 |

|---|---|

Product Name |

Bivalirudin Impurity 1 |

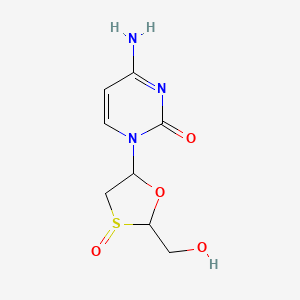

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.